molecular formula C20H15NO2 B14149708 2-Benzoylbenzanilide CAS No. 51334-77-1

2-Benzoylbenzanilide

Cat. No.: B14149708
CAS No.: 51334-77-1
M. Wt: 301.3 g/mol
InChI Key: XQBCETJBBGILQG-UHFFFAOYSA-N
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Description

2-Benzoylbenzanilide is an organic compound belonging to the class of benzanilides. It is characterized by the presence of a benzoyl group attached to a benzanilide structure. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoylbenzanilide can be synthesized through several methods. One common approach involves the condensation of benzoic acid with aniline in the presence of a catalyst. The reaction typically requires heating and can be carried out in an oil bath at temperatures ranging from 180°C to 225°C . Another method involves the regioselective C–H hydroxylation of benzanilides using Ru(II) or Pd(II) catalysts, which provides excellent regioselectivity and high yields .

Industrial Production Methods: Industrial production of this compound often employs the condensation method due to its simplicity and cost-effectiveness. The process involves the reaction of benzoic acid with aniline under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylbenzanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzoylbenzanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoylbenzanilide involves its interaction with specific molecular targets. For instance, as a DNA-PK inhibitor, it interferes with the DNA repair process, leading to cell death in cancer cells. The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity . In the case of rotamase inhibition, it binds to the enzyme’s active site, preventing the isomerization of peptide bonds .

Comparison with Similar Compounds

Uniqueness: 2-Benzoylbenzanilide is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as both a DNA-PK inhibitor and a rotamase inhibitor sets it apart from other similar compounds .

Properties

CAS No.

51334-77-1

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

2-benzoyl-N-phenylbenzamide

InChI

InChI=1S/C20H15NO2/c22-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(23)21-16-11-5-2-6-12-16/h1-14H,(H,21,23)

InChI Key

XQBCETJBBGILQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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